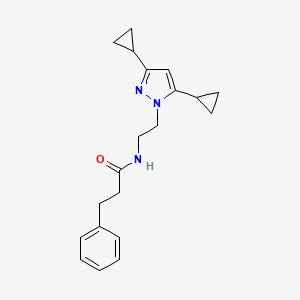

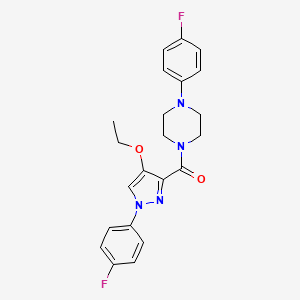

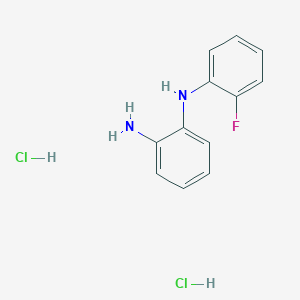

![molecular formula C20H18BrN3O B2661564 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 847395-40-8](/img/structure/B2661564.png)

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one, also known as ABP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABP belongs to the class of pyrrolidin-2-one derivatives and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds with structures similar to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one are often synthesized as part of research into heterocyclic chemistry. These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines involves the reaction of synthons with Grignard reagents, allylsilanes, and silyl ethers to produce a variety of substituted compounds in good to excellent yields (Katritzky et al., 2000). Such methodologies are crucial for developing new chemical entities with potential biological activities.

Anticancer Activity

Research into the anticancer activity of focused compound libraries derived from natural product leads indicates that specific modifications to heterocyclic compounds can yield potent inhibitors of cell growth in various cancer cell lines. For example, modifications to the structure of oroidin, a pyrrole alkaloid, resulted in the identification of compounds with GI50 values of <5 μM against multiple cancer cell lines, highlighting the therapeutic potential of these synthesized compounds (Dyson et al., 2014).

Antimicrobial Agents

The development of antimicrobial agents is another area of interest. For instance, the synthesis of 2-(chromon-3-yl)imidazole derivatives and their evaluation as potential antimicrobial agents against various bacterial and fungal strains demonstrate the potential of heterocyclic compounds in addressing resistance to existing antimicrobial therapies. Some derivatives showed significant inhibitory activity, comparable to standard drugs (Sharma et al., 2017).

Chemical Methodology Development

Research also focuses on the development of new synthetic methodologies that enable the efficient creation of heterocyclic compounds. For example, highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides has been developed, showcasing the versatility and applicability of these methodologies in creating a wide range of heterocyclic compounds with potential biological activities (Zhu et al., 2007).

Material Science Applications

In material science, the synthesis of coordination polymers and the exploration of their properties are of interest. For instance, the development of cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands opens new avenues for the creation of materials with unique properties suitable for various applications, including catalysis, separation, and sensing (Li et al., 2012).

properties

IUPAC Name |

1-(4-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h2-10,14H,1,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSIXROJPZDMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

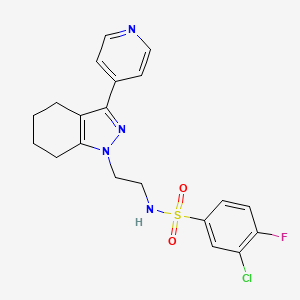

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

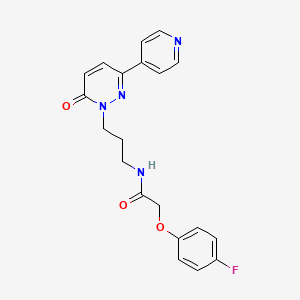

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

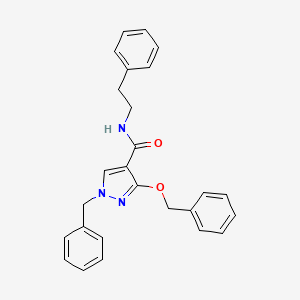

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)

![Morpholino[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B2661501.png)